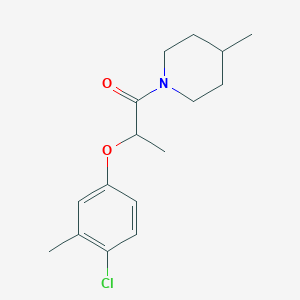
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one
概要
説明
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one is an organic compound with a complex structure that includes a piperidine ring, a phenoxy group, and a chlorinated methyl group
準備方法
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the phenoxy group and the piperidine ring. One common method involves the Friedel-Crafts acylation of 4-chloro-3-methylphenol with propionyl chloride to form the intermediate 4-chloro-3-methylphenoxypropanoyl chloride. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, resulting in the formation of new functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds in the compound, leading to the formation of carboxylic acids and amines.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to changes in their activity. The compound may modulate signaling pathways, alter gene expression, or affect the function of proteins involved in various cellular processes.
類似化合物との比較
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one can be compared with similar compounds, such as:
1-[2-(4-chlorophenoxy)propanoyl]-4-methylpiperidine: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.
1-[2-(4-methylphenoxy)propanoyl]-4-methylpiperidine: Lacks the chlorine atom, which can influence its interactions with molecular targets and its overall stability.
1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine: Lacks the methyl group on the piperidine ring, which may alter its binding affinity and pharmacokinetic properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-6-8-18(9-7-11)16(19)13(3)20-14-4-5-15(17)12(2)10-14/h4-5,10-11,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCNCGWDQUNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4409774.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)
![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
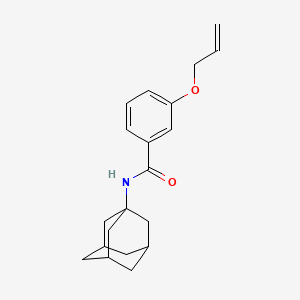
![4-[3-(4-Methylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409827.png)
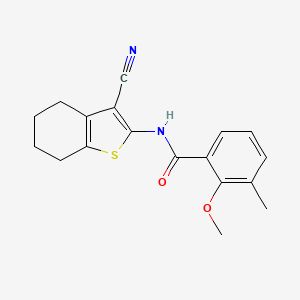
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4409836.png)
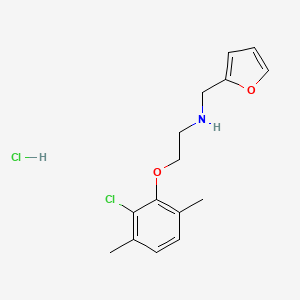
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)

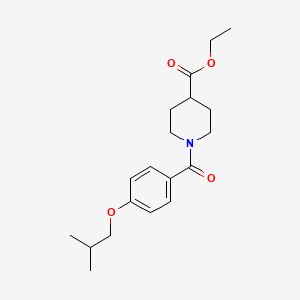
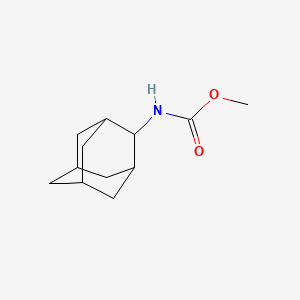
![N-[3-[(3-hydroxyphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide](/img/structure/B4409874.png)
